molecular formula C9H18N2O2S B2623546 2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1341330-22-0

2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2623546
CAS No.: 1341330-22-0
M. Wt: 218.32
InChI Key: ANZDKMRMGVMYAQ-UHFFFAOYSA-N
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Description

2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound that features a thiazolidine ring fused with an azepane moiety

Preparation Methods

The synthesis of 2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of azepane derivatives with thiazolidine-1,1-dione under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups on the thiazolidine ring.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the thiazolidine ring and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

2-(Azepan-3-yl)-1lambda6,2-thiazolidine-1,1-dione can be compared with other similar compounds, such as:

    Thiazolidine-2,4-dione: This compound also contains a thiazolidine ring but lacks the azepane moiety, making it structurally simpler.

    Azepane-2,3-dione: This compound features an azepane ring with a dione functional group, but does not have the thiazolidine ring.

    Thiazolidine-1,1-dione derivatives: These compounds have various substituents on the thiazolidine ring, which can alter their chemical and biological properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(azepan-3-yl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)7-3-6-11(14)9-4-1-2-5-10-8-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZDKMRMGVMYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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